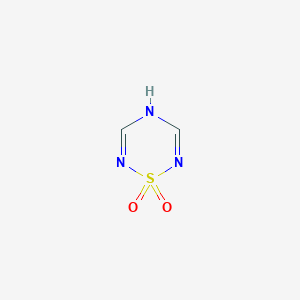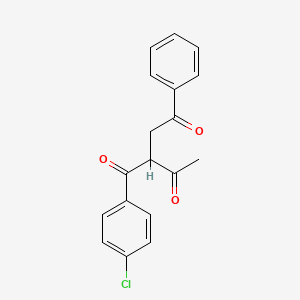![molecular formula C8H11N3O2 B14364060 4-Amino-1-[2-(ethenyloxy)ethyl]pyrimidin-2(1H)-one CAS No. 91097-21-1](/img/no-structure.png)
4-Amino-1-[2-(ethenyloxy)ethyl]pyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-[2-(ethenyloxy)ethyl]pyrimidin-2(1H)-one is a compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of an amino group at the 4th position and an ethenyloxyethyl group at the 1st position of the pyrimidinone ring. It is a derivative of pyrimidine, which is a fundamental structure in many biological molecules, including nucleotides and vitamins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-[2-(ethenyloxy)ethyl]pyrimidin-2(1H)-one can be achieved through various synthetic routes. One common method involves the reaction of 4-amino-2-chloropyrimidine with 2-(ethenyloxy)ethanol under basic conditions. The reaction typically requires a base such as potassium carbonate and is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography would be employed to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-1-[2-(ethenyloxy)ethyl]pyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The ethenyloxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Amino-1-[2-(ethenyloxy)ethyl]pyrimidin-2(1H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Amino-1-[2-(ethenyloxy)ethyl]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethenyloxyethyl group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cytosine: A pyrimidine base found in DNA and RNA.
Thymine: Another pyrimidine base found in DNA.
Uracil: A pyrimidine base found in RNA.
Uniqueness
4-Amino-1-[2-(ethenyloxy)ethyl]pyrimidin-2(1H)-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. Unlike cytosine, thymine, and uracil, this compound has an ethenyloxyethyl group, which can enhance its solubility and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
| 91097-21-1 | |
Molekularformel |
C8H11N3O2 |
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
4-amino-1-(2-ethenoxyethyl)pyrimidin-2-one |
InChI |
InChI=1S/C8H11N3O2/c1-2-13-6-5-11-4-3-7(9)10-8(11)12/h2-4H,1,5-6H2,(H2,9,10,12) |
InChI-Schlüssel |
HJUCNQXPYZYPSY-UHFFFAOYSA-N |
Kanonische SMILES |
C=COCCN1C=CC(=NC1=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N'-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea](/img/structure/B14363999.png)
![2-Methyl-3-[(pyridin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14364004.png)

![2-[2-(2-Hydroxy-5-nitrophenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14364053.png)


![2,4-Dichloro-6-[(methylsulfanyl)methoxy]benzaldehyde](/img/structure/B14364066.png)
